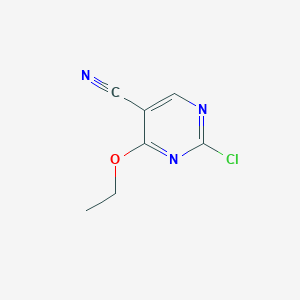

2-Chloro-4-ethoxypyrimidine-5-carbonitrile

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C7H6ClN3O |

|---|---|

Molekulargewicht |

183.59 g/mol |

IUPAC-Name |

2-chloro-4-ethoxypyrimidine-5-carbonitrile |

InChI |

InChI=1S/C7H6ClN3O/c1-2-12-6-5(3-9)4-10-7(8)11-6/h4H,2H2,1H3 |

InChI-Schlüssel |

MOCXNGOBFQYZOG-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC1=NC(=NC=C1C#N)Cl |

Herkunft des Produkts |

United States |

Synthetic Pathways to 2 Chloro 4 Ethoxypyrimidine 5 Carbonitrile and Its Structural Analogues

Strategies for Pyrimidine (B1678525) Ring Formation Relevant to 2-Chloro-4-ethoxypyrimidine-5-carbonitrile

The construction of the central pyrimidine ring is the foundational step in the synthesis of this compound. Various strategies, including classical cyclization reactions and modern modular approaches, are employed to build this heterocyclic scaffold.

Cyclization Approaches for Pyrimidine Core Construction

The formation of the pyrimidine ring often relies on the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine or a related nitrogen-containing species. nih.gov These cyclization reactions are a cornerstone of heterocyclic chemistry, providing a direct route to the pyrimidine core. mdpi.com

One common approach involves the reaction of β-keto enamides with hydroxylamine (B1172632) hydrochloride under microwave irradiation to form pyrimidine N-oxides. mdpi.com Another method utilizes the condensation of β-formyl enamides with urea (B33335), catalyzed by samarium chloride under microwave conditions, to yield pyrimidines. organic-chemistry.org

Multi-component reactions (MCRs) offer an efficient pathway to polysubstituted pyrimidines. mdpi.com For instance, a three-component reaction of ketones, ammonium (B1175870) acetate (B1210297), and N,N-dimethylformamide dimethyl acetal, promoted by ammonium iodide, can produce a range of substituted pyrimidines. organic-chemistry.org Similarly, a zinc chloride-catalyzed three-component coupling of enamines, triethyl orthoformate, and ammonium acetate provides a single-step synthesis of 4,5-disubstituted pyrimidines. organic-chemistry.org

The Biginelli reaction and its variations are also prominent methods for pyrimidine synthesis, though they often lead to dihydropyrimidines which require a subsequent oxidation step to form the aromatic pyrimidine ring. ias.ac.in

| Reaction Type | Reactants | Catalyst/Conditions | Product Type |

| Cyclization | β-keto enamides, hydroxylamine HCl | Microwave irradiation | Pyrimidine N-oxides mdpi.com |

| Cyclization | β-formyl enamides, urea | Samarium chloride, microwave | Pyrimidines organic-chemistry.org |

| Multi-component | Ketones, NH4OAc, DMF-DMA | NH4I, solvent-free | Substituted pyrimidines organic-chemistry.org |

| Multi-component | Enamines, triethyl orthoformate, NH4OAc | ZnCl2 | 4,5-disubstituted pyrimidines organic-chemistry.org |

Modular Synthesis from Precursor Molecules

Modular synthesis provides a flexible approach to construct highly substituted pyrimidines by assembling the ring from distinct building blocks. nih.gov This strategy allows for greater diversity in the final products by varying the individual components. nih.gov

One such modular method involves a cascade reaction that includes a copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates, followed by electrocyclization and air oxidation to yield highly substituted pyridines, a related heterocyclic system. nih.gov A similar modular strategy can be adapted for pyrimidine synthesis.

Iron-catalyzed modular synthesis has also been developed for pyrimidine derivatives through the β-ammoniation and cyclization of saturated carbonyl compounds with amidines. organic-chemistry.org This method demonstrates good functional group tolerance and regioselectivity. organic-chemistry.org Furthermore, a deconstruction-reconstruction strategy allows for the diversification of existing pyrimidine structures by transforming them into iminoenamines, which can then be recyclized with different partners to create novel analogues. nih.gov

Introduction of Halogen Functionality at the C2 Position

The introduction of a chlorine atom at the C2 position of the pyrimidine ring is a key step in the synthesis of this compound. The C2, C4, and C6 positions of the pyrimidine ring are electron-deficient, making them susceptible to nucleophilic aromatic substitution. wikipedia.org

A common method for introducing a chlorine atom at the C2 position is through a Sandmeyer-type reaction, starting from a 2-aminopyrimidine (B69317). The 2-amino group can be converted to a diazonium salt, which is then displaced by a chloride ion. An improved process for preparing 2-chloropyrimidine (B141910) from 2-aminopyrimidine involves using hydrochloric acid, an alkali metal nitrite, and a metal chloride catalyst in a non-polar solvent. google.com

Alternatively, a 2-hydroxypyrimidine (B189755) (which exists predominantly as the 2-pyrimidone tautomer) can be converted to the 2-chloro derivative using a chlorinating agent like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂). wikipedia.orggoogle.com For instance, 2-methylthio-4-substituted pyrimidine compounds can be chlorinated at the C2 position by first reacting with an alkali and then with a chlorinating agent. google.com

Stereoselective and Regioselective Ethoxylation at the C4 Position

The introduction of an ethoxy group at the C4 position of the pyrimidine ring must be performed with high regioselectivity to avoid substitution at the C2 or C6 positions. The inherent reactivity of the pyrimidine ring, where the C4 and C6 positions are also electron-deficient, presents a challenge. wikipedia.org

One strategy to achieve regioselective ethoxylation at C4 is to start with a precursor that has a leaving group at the C4 position and a less reactive or protected group at the C2 position. For example, starting with a 2,4-dichloropyrimidine (B19661) derivative, the chlorine at the C4 position is generally more reactive towards nucleophiles than the one at C2. By carefully controlling the reaction conditions, such as temperature and the amount of sodium ethoxide, it is possible to achieve selective substitution at the C4 position.

A patent describes a method for preparing 2-chloro-4-substituted pyrimidine compounds where a 2-methylthio-4-chloropyrimidine compound undergoes a substitution reaction with an alcohol in the presence of a base to form a 2-methylthio-4-alkoxypyrimidine. google.com The methylthio group at the C2 position is then chlorinated to yield the desired 2-chloro-4-alkoxypyrimidine. google.com This two-step process helps to avoid the formation of isomeric byproducts. google.com

Methods for Incorporating the Carbonitrile Group at the C5 Position

The introduction of a carbonitrile (cyano) group at the C5 position of the pyrimidine ring is a crucial step. Unlike the C2, C4, and C6 positions, the C5 position is less electron-deficient and generally requires electrophilic substitution or other specialized methods for functionalization. wikipedia.org

One approach involves a three-component reaction of α-cyanoketones, carboxaldehydes, and guanidines. nih.gov This Biginelli-inspired method leads to the formation of 2-amino-4,6-disubstituted pyrimidine-5-carbonitriles. nih.gov The cyano group is introduced as part of one of the initial building blocks.

Another strategy is the direct cyanation of a pre-formed pyrimidine ring. Palladium-catalyzed cyanation reactions are a powerful tool for introducing nitrile groups. For example, a 5-halopyrimidine can be reacted with a cyanide source, such as zinc cyanide, in the presence of a palladium catalyst to install the carbonitrile group. guidechem.com

A one-pot synthesis of pyrimidine-5-carbonitrile derivatives has been developed using the reaction of various substituted benzaldehydes, malononitrile (B47326), and urea/thiourea in the presence of ammonium chloride under solvent-free conditions. ias.ac.in This method provides an efficient and environmentally friendly route to C5-cyanated pyrimidines. ias.ac.in

Optimization of Synthetic Conditions for Enhanced Yield and Purity

Optimizing synthetic conditions is critical to maximize the yield and purity of this compound, minimizing the formation of byproducts and simplifying purification.

Key parameters that are often optimized include the choice of catalyst, solvent, reaction temperature, and reaction time. For instance, in the synthesis of pyrimidine-5-carbonitrile derivatives, various catalysts have been explored, with a modified bone char-based solid acid catalyst showing high efficiency and reusability. nih.gov The optimization of this reaction showed that solvent-free conditions at 80°C with a specific catalyst loading provided the best results. nih.gov

In multi-component reactions, the stoichiometry of the reactants is a crucial factor to control. The Biginelli-inspired synthesis of 2-amino-4,6-diarylpyrimidine-5-carbonitriles was optimized to produce moderate to excellent yields by careful control of the reaction of α-cyanoketones, carboxaldehydes, and guanidines. nih.gov

Synthesis of Chemically Related Pyrimidine-5-carbonitrile Intermediates

The construction of the pyrimidine-5-carbonitrile scaffold is a critical step, and numerous methods exist for creating these vital intermediates. These precursors often feature different substituents at the C2, C4, and C6 positions, which can be chemically altered in subsequent steps to yield the desired final product.

A common strategy involves the multicomponent reaction of aldehydes, an active methylene (B1212753) compound like malononitrile, and a amidine or urea derivative. researchgate.net For instance, the reaction of various aryl aldehydes with S-methylisothiourea sulfate (B86663) and ethyl cyanoacetate (B8463686) leads to the formation of 1,6-dihydro-2-methylthio-6-oxo-4-arylpyrimidine-5-carbonitriles. researchgate.net Similarly, using malononitrile instead of ethyl cyanoacetate in the same reaction yields 4-amino-2-methylthio-6-arylpyrimidine-5-carbonitriles. researchgate.net These methylthio-substituted pyrimidines are valuable intermediates, as the methylthio group can be displaced or modified in later synthetic stages.

Another approach starts from more heavily halogenated pyrimidines. A route to 4,5,6-trichloropyrimidine-2-carbonitrile (B13511922) has been developed from 4,6-dichloro-2-(methylthio)pyrimidine. arkat-usa.org This multi-step process involves the displacement of chlorides, oxidation of the sulfide (B99878) to a sulfone, introduction of the cyanide group, and subsequent chlorination. arkat-usa.org The resulting trichlorinated pyrimidine-2-carbonitrile is a versatile scaffold for creating diverse derivatives through selective nucleophilic substitution reactions. arkat-usa.org

Furthermore, pyrimidine-5-carbonitriles bearing hydroxyl or methoxy (B1213986) groups are also significant intermediates. The compound 2-amino-4-methoxy-6-(4-methoxyphenyl)pyrimidine-5-carbonitrile can be synthesized from 2-(methoxy(4-methoxyphenyl)methylene)malononitrile and cyanamide. nih.gov These intermediates can undergo further reactions, such as substitution, to build more complex molecular architectures. nih.gov

Below is a table summarizing various synthetic routes to key pyrimidine-5-carbonitrile intermediates.

| Starting Materials | Reagents & Conditions | Intermediate Product |

| Aryl aldehyde, S-methylisothiourea sulfate, Ethyl cyanoacetate | Multicomponent Reaction | 1,6-dihydro-2-methylthio-6-oxo-4-arylpyrimidine-5-carbonitriles researchgate.net |

| Aryl aldehyde, S-methylisothiourea sulfate, Malononitrile | Multicomponent Reaction | 4-amino-2-methylthio-6-arylpyrimidine-5-carbonitriles researchgate.net |

| 4,6-dichloro-2-(methylthio)pyrimidine | 1. Benzyloxide, 2. Oxidation, 3. Cyanide, 4. NCS | 4,6-bis(benzyloxy)-5-chloropyrimidine-2-carbonitrile arkat-usa.org |

| 2-(methoxy(4-methoxyphenyl)methylene)malononitrile, Cyanamide | Reported Procedure | 2-amino-4-methoxy-6-(4-methoxyphenyl)-pyrimidine-5-carbonitrile nih.gov |

| Chalcone, Guanidine hydrochloride | NaOH, Ethanol, Reflux | 2-Amino-4,6-diarylpyrimidine derivatives nih.gov |

Modern Synthetic Methodologies for Pyrimidine Derivatives

The synthesis of pyrimidine derivatives has been significantly advanced by the development of modern chemical techniques that offer greater efficiency, selectivity, and sustainability compared to traditional methods. These methodologies are broadly applicable to the synthesis of a wide array of pyrimidine structures, including complex targets.

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms of the starting materials. researchgate.net The Biginelli reaction is a classic example, traditionally used to synthesize dihydropyrimidines, but modern variations have expanded its scope. mdpi.com These reactions are prized for their atom economy and for rapidly building molecular complexity from simple precursors like chalcones, amidines, guanidine, nitriles, and ureas. tubitak.gov.trresearchgate.net Recently, cobalt ferrite (B1171679) nanoparticles have been shown to be highly efficient catalysts for the Biginelli reaction, enabling the synthesis of 1,2,3,4-tetrahydropyrimidine-5-carbonitrile derivatives under mild conditions. mdpi.com

Metal-Catalyzed Synthesis: Transition metal catalysis has revolutionized pyrimidine synthesis. Various metals, including copper, iron, palladium, and iridium, are used to facilitate C-C and C-N bond formations.

Copper Catalysis: Copper-catalyzed methods are particularly versatile. One notable approach involves the cyclization of ketones with nitriles under basic conditions, offering a general and economical route to diversely functionalized pyrimidines. acs.orgorganic-chemistry.org This method proceeds through a pathway where nitriles act as electrophiles. acs.org

Iron Catalysis: An operationally simple, iron-catalyzed method allows for the regioselective reaction of ketones, aldehydes, or esters with amidines to furnish a variety of pyrimidine derivatives. organic-chemistry.org This process demonstrates broad functional group tolerance. organic-chemistry.org

Iridium Catalysis: Iridium-pincer complexes have been developed to catalyze the multicomponent synthesis of pyrimidines from amidines and up to three different alcohol molecules. acs.org This sustainable method proceeds through a sequence of condensation and dehydrogenation steps. acs.org

Direct C-H Functionalization: This powerful strategy involves the direct conversion of a C-H bond into a C-C or C-X (where X is a heteroatom) bond, bypassing the need for pre-functionalized starting materials like organometallics or halides. nih.govthieme-connect.com This approach is atom-efficient and reduces synthetic steps. nih.gov Both metal-catalyzed and metal-free methods have been developed for the direct C-H functionalization of the pyrimidine ring at various positions. thieme-connect.comresearchgate.net For example, palladium catalysts can be used for the direct arylation of pyrimidines with aryl halides. nih.gov Metal-free methods have also been reported, such as the directed C-H borylation of 2-pyrimidylanilines, which provides access to valuable organoboron compounds. rsc.org

Novel Enabling Technologies:

Photocatalysis: Visible-light photocatalysis has emerged as a green and sustainable tool for organic synthesis. For instance, the organic dye Na2 eosin (B541160) Y can act as a direct hydrogen atom transfer (HAT) photocatalyst to enable the multicomponent synthesis of pyrano[2,3-d]pyrimidine scaffolds under mild, metal-free conditions. nih.gov

Flow Chemistry: The use of continuous-flow reactors offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for exothermic or hazardous reactions, and greater scalability. nih.govthieme-connect.de These benefits allow for precise control over reaction parameters, often leading to higher yields and purity, making it an attractive platform for the industrial synthesis of pyrimidines. nih.gov

The table below provides a comparative overview of these modern synthetic methodologies.

| Methodology | Key Features | Example Application |

| Multicomponent Reactions (MCRs) | High atom economy; rapid construction of complex molecules; single-pot synthesis. researchgate.net | Biginelli reaction for dihydropyrimidines using nanocatalysts. mdpi.com |

| Metal Catalysis | High efficiency and selectivity; versatile for C-C and C-N bond formation. acs.orgorganic-chemistry.org | Copper-catalyzed cyclization of ketones and nitriles. acs.org |

| Direct C-H Functionalization | Atom-efficient; avoids pre-functionalization; reduces synthetic steps. nih.govthieme-connect.com | Palladium-catalyzed direct arylation of the pyrimidine ring. nih.gov |

| Photocatalysis | Uses visible light as a renewable energy source; mild reaction conditions; metal-free options. nih.gov | Na2 eosin Y-catalyzed synthesis of pyrano[2,3-d]pyrimidines. nih.gov |

| Flow Chemistry | Enhanced safety and scalability; precise control over reaction conditions; improved heat/mass transfer. nih.gov | Safe handling of exothermic reactions and rapid optimization. thieme-connect.de |

Reactivity and Transformational Chemistry of 2 Chloro 4 Ethoxypyrimidine 5 Carbonitrile

Nucleophilic Aromatic Substitution Reactions on the Pyrimidine (B1678525) Ring

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for functionalizing electron-deficient aromatic rings like pyrimidines. wikipedia.org The electron-withdrawing nature of the two ring nitrogens, compounded by the nitrile group, facilitates the attack of nucleophiles on the pyrimidine ring of 2-Chloro-4-ethoxypyrimidine-5-carbonitrile.

Selective Displacement of the C2-Chloro Group

The chloro-substituent at the C2 position of the pyrimidine ring is the most labile group for nucleophilic displacement. This enhanced reactivity is attributed to the electronic activation provided by the adjacent ring nitrogen atoms. A variety of nucleophiles can readily displace the C2-chloro group, leading to a diverse array of 2-substituted-4-ethoxypyrimidine-5-carbonitriles.

For instance, reactions with amines, such as primary and secondary amines, proceed efficiently to yield the corresponding 2-amino-4-ethoxypyrimidine-5-carbonitrile derivatives. Similarly, alkoxides and thiolates can be employed to introduce new ether and thioether functionalities at the C2 position.

A noteworthy application involves the synthesis of pyrimidine derivatives with potential biological activity. In one study, the starting material, 2-amino-4-methoxy-6-(4-methoxyphenyl)pyrimidine-5-carbonitrile, which shares a similar substitution pattern, was utilized to synthesize two series of cyanopyrimidine hybrids. nih.gov These compounds demonstrated significant in-vitro COX-2 inhibition. nih.gov Although the starting material differs slightly, the principles of nucleophilic substitution at the C2 position remain analogous.

| Nucleophile | Product |

| Amines (R-NH2) | 2-(Alkylamino)-4-ethoxypyrimidine-5-carbonitrile |

| Alkoxides (R-O⁻) | 2-Alkoxy-4-ethoxypyrimidine-5-carbonitrile |

| Thiolates (R-S⁻) | 2-(Alkylthio)-4-ethoxypyrimidine-5-carbonitrile |

| Sulfonamides | 2-Sulfonamido-4-ethoxypyrimidine-5-carbonitrile |

Reactivity and Site Selectivity at Other Ring Positions (e.g., C4, C5)

While the C2 position is the most activated site for nucleophilic attack, the reactivity at other positions of the pyrimidine ring is also of interest. Generally, direct nucleophilic displacement of the ethoxy group at the C4 position is less favorable than displacement of the C2-chloro group under typical SNAr conditions. The carbon-oxygen bond is stronger than the carbon-chlorine bond, and chloride is a better leaving group than ethoxide.

However, the regioselectivity of nucleophilic attack on substituted pyrimidines can be influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of catalysts. In dihalopyrimidines, for example, the site of substitution can be controlled by the choice of reaction conditions. For instance, in 2,4-dichloropyridines, a related heterocyclic system, the use of sterically hindered N-heterocyclic carbene ligands with a palladium catalyst can favor cross-coupling at the C4 position. nih.gov While this is a cross-coupling example, it highlights that selectivity can be manipulated.

The nitrile group at the C5 position is generally unreactive towards nucleophilic aromatic substitution but can participate in other transformations, such as hydrolysis to a carboxylic acid or reduction to an amine, under appropriate conditions.

Mechanistic Insights into Nucleophilic Substitutions

The mechanism of nucleophilic aromatic substitution on this compound follows the well-established SNAr pathway. wikipedia.org This two-step mechanism involves:

Addition of the nucleophile: The nucleophile attacks the electron-deficient carbon atom bearing the leaving group (the C2 carbon), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The negative charge in this intermediate is delocalized over the pyrimidine ring and is particularly stabilized by the electron-withdrawing nitrogen atoms and the C5-nitrile group. libretexts.org

Elimination of the leaving group: The leaving group (chloride ion) is expelled, restoring the aromaticity of the pyrimidine ring and yielding the final substitution product. libretexts.org

The rate-determining step is typically the initial addition of the nucleophile. masterorganicchemistry.com The presence of electron-withdrawing groups, such as the nitrile group and the ring nitrogens, is crucial as they stabilize the Meisenheimer complex, thereby lowering the activation energy of the reaction. libretexts.org In halogenated pyridines and pyrimidines, the LUMO (Lowest Unoccupied Molecular Orbital) coefficient is often higher at the C4 position compared to the C2 position, which can make the C4 position more susceptible to nucleophilic attack in some cases. stackexchange.com However, the superior leaving group ability of chloride generally directs the substitution to the C2 position in this compound.

Cross-Coupling Reactions Involving the Halogen Moiety

The C2-chloro group of this compound also serves as a handle for various metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of complex molecules. The C2-chloro atom of the pyrimidine can act as an electrophilic partner in several such transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloro-pyrimidine with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This allows for the introduction of aryl, heteroaryl, or vinyl substituents at the C2 position.

Heck Coupling: In the Heck reaction, the chloro-pyrimidine is coupled with an alkene to form a new carbon-carbon bond, typically leading to 2-alkenylpyrimidine derivatives.

Sonogashira Coupling: This reaction couples the chloro-pyrimidine with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to afford 2-alkynylpyrimidine derivatives.

Buchwald-Hartwig Amination: This reaction provides an alternative to direct nucleophilic substitution for the formation of C-N bonds, coupling the chloro-pyrimidine with amines to yield 2-aminopyrimidine (B69317) derivatives.

Hiyama Coupling: An efficient synthesis of C2-aryl pyrimidine derivatives has been developed via palladium-catalyzed Hiyama couplings of 2-chloro pyrimidines with organosilanes. researchgate.net These reactions often utilize a copper co-catalyst and a fluoride (B91410) source, demonstrating good functional group tolerance. researchgate.netresearchgate.net

The general catalytic cycle for these palladium-catalyzed reactions typically involves oxidative addition of the chloro-pyrimidine to a Pd(0) species, followed by transmetalation with the coupling partner and reductive elimination to yield the product and regenerate the Pd(0) catalyst. mdpi.com

| Coupling Reaction | Coupling Partner | Product |

| Suzuki-Miyaura | Organoboron Reagent | 2-Aryl/Vinyl-4-ethoxypyrimidine-5-carbonitrile |

| Heck | Alkene | 2-Alkenyl-4-ethoxypyrimidine-5-carbonitrile |

| Sonogashira | Terminal Alkyne | 2-Alkynyl-4-ethoxypyrimidine-5-carbonitrile |

| Buchwald-Hartwig | Amine | 2-Amino-4-ethoxypyrimidine-5-carbonitrile |

| Hiyama | Organosilane | 2-Aryl/Vinyl-4-ethoxypyrimidine-5-carbonitrile |

Other Metal-Catalyzed Coupling Strategies

While palladium catalysis is predominant, other transition metals can also be employed for cross-coupling reactions involving chloro-pyrimidines.

Copper-Catalyzed Reactions: Copper-based catalysts can be used for Ullmann-type coupling reactions, for instance, to form C-O or C-S bonds. Copper is also frequently used as a co-catalyst in palladium-catalyzed reactions like the Sonogashira and Hiyama couplings. rsc.org

Nickel-Catalyzed Reactions: Nickel catalysts can sometimes offer different reactivity or be more cost-effective alternatives to palladium for certain cross-coupling reactions, such as the coupling of chloro-pyrimidines with organozinc or Grignard reagents.

The development of new catalyst systems continues to expand the scope of cross-coupling reactions, enabling the synthesis of increasingly complex and diverse pyrimidine derivatives from precursors like this compound.

Chemical Modifications of the 5-Carbonitrile Group

The cyano group at the 5-position of the pyrimidine ring is a key functional handle, susceptible to a range of chemical transformations. These modifications allow for the introduction of diverse functionalities, significantly expanding the molecular complexity and potential applications of the parent compound.

Reduction of the Nitrile Functionality

The reduction of the nitrile group in this compound to an aminomethyl group is a valuable transformation, providing a route to primary amines which are important building blocks in medicinal chemistry. This reduction can be achieved through catalytic hydrogenation. For instance, related compounds like 2-Methyl-4-Amino-5-Cyanopyrimidine have been successfully hydrogenated over nickel catalysts. amanote.com This suggests that similar conditions, such as using Raney Nickel or other nickel-based catalysts under a hydrogen atmosphere, would be effective for the reduction of this compound.

Commonly used hydride reducing agents such as Lithium aluminum hydride (LiAlH₄) are also powerful reagents for the reduction of nitriles to primary amines. The reaction proceeds via nucleophilic addition of hydride to the electrophilic carbon of the nitrile. However, given the presence of other reactive sites, such as the chloro substituent, careful optimization of reaction conditions would be necessary to achieve selective reduction of the nitrile group. Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce nitriles under standard conditions.

A summary of potential reduction conditions is presented in the table below.

| Reagent | Product | Plausible Conditions |

| H₂/Raney Ni | 2-Chloro-4-ethoxy-5-(aminomethyl)pyrimidine | Hydrogen atmosphere, suitable solvent (e.g., ethanol, methanol) |

| LiAlH₄ | 2-Chloro-4-ethoxy-5-(aminomethyl)pyrimidine | Anhydrous ethereal solvent (e.g., THF, diethyl ether), followed by aqueous workup |

Hydrolysis and Other Transformations of the Nitrile

The nitrile functionality can be hydrolyzed to either a carboxamide or a carboxylic acid, depending on the reaction conditions. chemguide.co.uk This transformation is significant as it introduces new functional groups that can be further derivatized.

Acid-Catalyzed Hydrolysis: Heating this compound under reflux with a dilute aqueous acid, such as hydrochloric acid, is expected to lead to the formation of 2-chloro-4-ethoxypyrimidine-5-carboxylic acid. libretexts.org The reaction proceeds through the intermediate formation of the corresponding amide. chemguide.co.uk

Base-Catalyzed Hydrolysis: Treatment with a hot aqueous solution of a strong base, like sodium hydroxide, will also hydrolyze the nitrile. chemguide.co.uk Under these conditions, the product would be the sodium salt of the carboxylic acid, sodium 2-chloro-4-ethoxypyrimidine-5-carboxylate. Subsequent acidification of the reaction mixture would yield the free carboxylic acid. libretexts.org

Partial Hydrolysis to Amide: It is possible to stop the hydrolysis at the amide stage by using milder reaction conditions. For example, treatment with hydrogen peroxide in an alkaline solution is a known method for the partial hydrolysis of nitriles to amides. commonorganicchemistry.com This would yield 2-chloro-4-ethoxypyrimidine-5-carboxamide. The use of certain catalysts, including enzymes like nitrilases, can also achieve this selective transformation under mild conditions. researchgate.net

The following table summarizes the hydrolysis reactions:

| Reagent(s) | Product |

| H₃O⁺, heat | 2-Chloro-4-ethoxypyrimidine-5-carboxylic acid |

| 1. NaOH(aq), heat; 2. H₃O⁺ | 2-Chloro-4-ethoxypyrimidine-5-carboxylic acid |

| H₂O₂, NaOH(aq) | 2-Chloro-4-ethoxypyrimidine-5-carboxamide |

Cycloaddition Reactions Involving the Nitrile

The electron-withdrawing nature of the cyano group enhances the dienophilic and dipolarophilic character of the pyrimidine ring system, making it a potential substrate for cycloaddition reactions. masterorganicchemistry.comyoutube.com

Diels-Alder Reaction: In a Diels-Alder reaction, a conjugated diene reacts with a dienophile to form a cyclohexene (B86901) ring. iitk.ac.in The pyrimidine ring itself can act as a diene, but the C=C bond of the pyrimidine ring, activated by the adjacent cyano group, could potentially participate as a dienophile in a [4+2] cycloaddition with a suitable diene. The reaction would lead to the formation of a fused bicyclic system. The rate of such reactions is generally enhanced by electron-withdrawing groups on the dienophile. masterorganicchemistry.com

1,3-Dipolar Cycloaddition: The carbon-nitrogen triple bond of the nitrile group can also participate in 1,3-dipolar cycloadditions with 1,3-dipoles such as azides, nitrile oxides, and nitrones. For example, the reaction with an azide (B81097) would lead to the formation of a tetrazole ring fused to the pyrimidine core. Such reactions have been reported for other heterocyclic nitriles and provide a powerful tool for the synthesis of novel polycyclic heteroaromatic systems. nih.govnih.gov The reaction would likely proceed via a concerted mechanism.

Reactions Involving the Ethoxy Substituent

The ethoxy group at the C4 position is an ether linkage and its reactivity is primarily characterized by cleavage under strong acidic conditions. youtube.commasterorganicchemistry.commasterorganicchemistry.comlibretexts.orgopenstax.org

Acidic Cleavage: Treatment of this compound with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) at elevated temperatures would lead to the cleavage of the ether bond. youtube.commasterorganicchemistry.commasterorganicchemistry.comlibretexts.orgopenstax.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. The likely products would be 2-chloro-4-hydroxypyrimidine-5-carbonitrile (a pyrimidinone) and ethyl halide. The mechanism can be either Sₙ1 or Sₙ2 depending on the stability of the potential carbocation intermediate. Given that an aryl ether is involved, an Sₙ2 mechanism at the ethyl group is more plausible.

Nucleophilic Aromatic Substitution: While the chloro substituent at the C2 position is generally more susceptible to nucleophilic attack, under certain conditions, the ethoxy group at C4 can also be displaced. In related 5-nitropyrimidine (B80762) systems, it has been observed that alkoxy groups can be displaced by amines. This suggests that with highly activated pyrimidine rings and strong nucleophiles, nucleophilic aromatic substitution (SₙAr) at the C4 position is a possible reaction pathway. The reaction would proceed through a Meisenheimer complex intermediate. libretexts.org The relative reactivity of the chloro and ethoxy groups would depend on the specific nucleophile and reaction conditions.

Derivatization Strategies for Complex Molecular Architectures

This compound is a versatile building block for the synthesis of more complex molecular architectures, particularly those with potential biological activity. The presence of three distinct functional groups—a displaceable chlorine atom, a modifiable ethoxy group, and a versatile nitrile group—allows for a wide range of derivatization strategies.

Multicomponent Reactions: This pyrimidine derivative can be employed in multicomponent reactions (MCRs), which are efficient one-pot processes that combine three or more reactants to form a complex product. researchgate.netnih.govmdpi.comnih.govresearchgate.net For instance, the nitrile group can participate in MCRs to construct highly substituted heterocyclic rings.

Synthesis of Fused Heterocycles: The functional groups on the pyrimidine ring can be used to build fused heterocyclic systems. For example, the nitrile group can be reduced to an amine, which can then be cyclized with a suitable reagent to form a fused pyrazole, imidazole, or triazole ring. Alternatively, the chloro and ethoxy groups can be sequentially substituted with bifunctional nucleophiles to construct fused ring systems.

Lead Compound for Drug Discovery: The pyrimidine scaffold is a common feature in many biologically active compounds. By systematically modifying the chloro, ethoxy, and cyano groups of this compound, libraries of novel compounds can be synthesized and screened for various pharmacological activities. For example, the chloro group can be displaced with various amines to introduce diversity, a common strategy in medicinal chemistry.

Advanced Spectroscopic and Structural Analysis of 2 Chloro 4 Ethoxypyrimidine 5 Carbonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. For 2-Chloro-4-ethoxypyrimidine-5-carbonitrile, ¹H and ¹³C NMR would provide critical information about the electronic environment and connectivity of the hydrogen and carbon atoms, respectively.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

In a ¹H NMR spectrum of this compound, specific signals would be expected for the protons of the ethoxy group and the proton on the pyrimidine (B1678525) ring. The ethoxy group would exhibit a triplet for the methyl (–CH₃) protons and a quartet for the methylene (B1212753) (–CH₂–) protons, a result of spin-spin coupling between these adjacent groups. The chemical shifts of these signals are influenced by the electronegativity of the neighboring oxygen atom, causing them to appear in a characteristic downfield region. The single proton attached to the pyrimidine ring would appear as a singlet, and its chemical shift would be significantly influenced by the electronic effects of the chloro, ethoxy, and carbonitrile substituents on the aromatic ring.

Hypothetical ¹H NMR Data Table

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Value not available | Quartet | 2H | -OCH₂CH₃ |

| Value not available | Triplet | 3H | -OCH₂CH₃ |

| Value not available | Singlet | 1H | Pyrimidine-H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

A ¹³C NMR spectrum would reveal the number of unique carbon environments in this compound. Signals would be expected for the two carbons of the ethoxy group, the carbonitrile carbon, and the four carbons of the pyrimidine ring. The chemical shifts of the pyrimidine ring carbons would be particularly informative, indicating the electronic impact of the substituents. For instance, the carbon atom bonded to the chlorine would be deshielded, as would the carbon attached to the ethoxy group. The carbonitrile carbon would also have a characteristic chemical shift in the downfield region of the spectrum.

Hypothetical ¹³C NMR Data Table

| Chemical Shift (ppm) | Assignment |

| Value not available | C-Cl (Pyrimidine) |

| Value not available | C-O (Pyrimidine) |

| Value not available | C-CN (Pyrimidine) |

| Value not available | C-H (Pyrimidine) |

| Value not available | C≡N |

| Value not available | -OCH₂CH₃ |

| Value not available | -OCH₂CH₃ |

Two-Dimensional NMR Techniques for Connectivity and Assignment

To definitively assign the ¹H and ¹³C signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments would be essential. Techniques such as Correlation Spectroscopy (COSY) would establish the coupling relationships between protons, for example, confirming the connection between the methylene and methyl protons of the ethoxy group. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate each proton signal with its directly attached carbon atom. Finally, Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy would reveal longer-range couplings (typically over two to three bonds) between protons and carbons, providing crucial information to piece together the entire molecular framework.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can offer insights into its conformational properties.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would display characteristic absorption bands for its functional groups. A strong, sharp absorption band would be expected in the region of 2200-2260 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group. The C-O stretching vibrations of the ethoxy group would likely appear in the 1000-1300 cm⁻¹ region. Vibrations associated with the pyrimidine ring, including C=N and C=C stretching, would be observed in the 1400-1600 cm⁻¹ range. The C-Cl stretching vibration typically appears in the fingerprint region, below 800 cm⁻¹.

Hypothetical FT-IR Data Table

| Wavenumber (cm⁻¹) | Vibrational Mode |

| Value not available | C≡N stretch |

| Value not available | C=N/C=C stretch (pyrimidine ring) |

| Value not available | C-O stretch (ethoxy) |

| Value not available | C-H stretch (aliphatic) |

| Value not available | C-Cl stretch |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. While polar bonds with strong dipole moment changes during vibration are strong in IR, non-polar or symmetric bonds often give rise to strong Raman signals. For this compound, the C≡N stretch would also be a prominent feature in the Raman spectrum. The symmetric stretching vibrations of the pyrimidine ring would likely be more intense in the Raman spectrum compared to their IR counterparts. The C-Cl bond, being more polarizable, would also be expected to show a distinct Raman signal.

Hypothetical Raman Spectroscopy Data Table

| Wavenumber (cm⁻¹) | Vibrational Mode |

| Value not available | C≡N stretch |

| Value not available | Symmetric ring breathing (pyrimidine) |

| Value not available | C-Cl stretch |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry is a critical analytical technique used to determine the molecular weight and structural details of a compound by analyzing its fragmentation pattern upon ionization. For this compound, with a chemical formula of C₇H₆ClN₃O, the exact monoisotopic mass is 183.0200 g/mol .

In a typical mass spectrometry analysis, the molecule would be expected to produce a molecular ion peak ([M]⁺) corresponding to its molecular weight. The presence of chlorine would be indicated by a characteristic isotopic pattern, with the [M+2]⁺ peak being approximately one-third the intensity of the molecular ion peak due to the natural abundance of the ³⁷Cl isotope.

While a detailed, experimentally verified fragmentation pattern for this compound is not documented in readily accessible literature, hypothetical fragmentation pathways can be proposed based on the structure. Common fragmentation would likely involve the loss of the ethoxy group (-OC₂H₅), the chlorine atom (-Cl), or the cyano group (-CN). However, without experimental data, these proposed fragmentations remain theoretical. The analysis of complex chlorinated compounds often requires high-resolution mass spectrometry to distinguish between different potential fragments. nih.gov

| Predicted Ion | Formula | Mass (m/z) | Description |

| [M]⁺ | [C₇H₆ClN₃O]⁺ | 183.02 | Molecular Ion |

| [M+2]⁺ | [C₇H₆³⁷ClN₃O]⁺ | 185.02 | Isotope Peak |

| [M-C₂H₄]⁺ | [C₅H₂ClN₃O]⁺ | 155.99 | Loss of ethylene |

| [M-OC₂H₅]⁺ | [C₅H₁ClN₃]⁺ | 138.99 | Loss of ethoxy radical |

| [M-Cl]⁺ | [C₇H₆N₃O]⁺ | 148.05 | Loss of chlorine radical |

| [M-CN]⁺ | [C₆H₆ClN₂O]⁺ | 157.02 | Loss of cyano radical |

| Note: This table is predictive and not based on published experimental data. |

X-ray Crystallography for Solid-State Structural Elucidation

Despite the utility of this technique, a search of crystallographic databases reveals no publicly available crystal structure for this compound. Therefore, a detailed, experimentally confirmed analysis of its solid-state structure is not possible at this time.

Without experimental X-ray diffraction data, the precise atom connectivity, bond lengths, and bond angles in the solid state of this compound cannot be definitively stated. While the basic covalent bonding pattern is known from its 2D structure, the exact spatial arrangement and conformational details remain undetermined.

The study of intermolecular interactions is crucial for understanding the physical properties of a compound. The structure of this compound contains several features that could participate in such interactions. The nitrogen atoms of the pyrimidine ring and the cyano group are potential hydrogen bond acceptors. While the molecule lacks strong hydrogen bond donors, weak C-H···N or C-H···O interactions could be present. Halogen bonding, an interaction involving the chlorine atom, might also play a role in the crystal packing. nih.gov The supramolecular assembly of pyrimidine-based structures can be guided by a combination of hydrogen and halogen bonds. nih.govnih.gov

A comprehensive review of available scientific literature and databases reveals a notable absence of specific computational and theoretical investigations focused solely on this compound. While this compound is available commercially and is utilized as a building block in synthetic chemistry, dedicated studies on its quantum chemical properties, molecular geometry, electronic structure, and predicted spectroscopic data are not readily found in publicly accessible research.

Therefore, it is not possible to provide a detailed article with specific data tables and in-depth research findings as requested in the outline. The information required to populate the specified sections—such as optimized structures from Density Functional Theory (DFT) studies, HOMO-LUMO energy gaps, electrostatic potential maps, and theoretical vibrational and NMR data—is contingent on dedicated computational research that does not appear to have been published or made publicly available for this specific molecule.

Further investigation into specialized computational chemistry databases or the undertaking of new theoretical studies would be necessary to generate the specific data required for the requested article.

Computational and Theoretical Investigations of 2 Chloro 4 Ethoxypyrimidine 5 Carbonitrile

Reaction Pathway and Mechanistic Studies Through Computational Modeling

A thorough search for computational studies detailing the reaction pathways and mechanistic intricacies of 2-Chloro-4-ethoxypyrimidine-5-carbonitrile has yielded no specific results. Typically, such an investigation would involve the use of quantum mechanical methods, such as Density Functional Theory (DFT), to map the potential energy surface of reactions involving this molecule. This would include the identification of transition states, intermediates, and the calculation of activation energies for various potential reaction routes, for instance, in nucleophilic substitution reactions at the chloro-substituted position. However, no such specific studies for this compound have been published.

Thermochemical Parameters and Stability Predictions

Similarly, there is a lack of specific published data on the computationally derived thermochemical parameters for this compound. A computational analysis in this area would typically provide values for enthalpy of formation, entropy, and Gibbs free energy. These parameters are crucial for predicting the compound's stability under various conditions and its equilibrium position in chemical reactions. While DFT and other ab initio methods are routinely used to calculate these properties for a wide range of organic molecules, the results for this compound have not been reported in the surveyed scientific literature.

Application of 2 Chloro 4 Ethoxypyrimidine 5 Carbonitrile As a Chemical Scaffold in Contemporary Research

Design and Synthesis of Novel Pyrimidine-Based Building Blocks

The strategic placement of reactive sites on the 2-Chloro-4-ethoxypyrimidine-5-carbonitrile scaffold makes it an exemplary starting material for the synthesis of new, more complex pyrimidine-based building blocks. The chlorine atom at the C2 position is an excellent leaving group, making it the primary site for nucleophilic aromatic substitution (SNAr). This allows for the straightforward introduction of a wide array of functional groups.

Researchers have leveraged this reactivity to construct novel pyrimidine (B1678525) derivatives. For instance, by reacting the chloro-pyrimidine core with various amines, sulfonamides, or other nucleophiles, a new generation of substituted pyrimidines can be synthesized. These new molecules are not end-products themselves but are designed as intermediates—building blocks that can be used in further synthetic steps. For example, the pyrimidine-5-carbonitrile framework is a key component in the design of compounds targeting biological pathways, such as cyclooxygenase-2 (COX-2) inhibitors. nih.gov The synthesis often involves the fusion of the primary scaffold with different sulfonyl chlorides or benzoazole derivatives to create potent and selective agents. nih.gov

| Starting Scaffold | Reagent Type | Resulting Building Block |

| 2-Chloro-pyrimidine | Amines, Anilines | 2-Amino-pyrimidine derivatives |

| 2-Chloro-pyrimidine | Sulfonamides | 2-Sulfonamido-pyrimidine derivatives |

| 2-Chloro-pyrimidine | Benzoazoles | 2-(Benzoazol-yl)-pyrimidine derivatives |

This table illustrates common transformations of a 2-chloro-pyrimidine core into more complex building blocks.

Precursor in the Development of Diverse Heterocyclic Compound Libraries

Building upon its role in creating individual building blocks, this compound is a crucial precursor for generating large collections of related molecules known as compound libraries. These libraries are instrumental in drug discovery and materials science for screening and identifying compounds with desired properties. The pyrimidine-5-carbonitrile scaffold is considered a "privileged structure" in medicinal chemistry because it can bind to multiple biological targets. ekb.egrsc.org

Its utility is demonstrated in the development of libraries targeting various protein kinases and receptors. For instance, novel series of pyrimidine-5-carbonitrile derivatives have been synthesized and evaluated as potential inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in cancer therapy. rsc.org By systematically reacting the chloro-pyrimidine precursor with a diverse set of hydrazones and other moieties, researchers can generate a library of dozens or even hundreds of distinct compounds. rsc.org This parallel synthesis approach accelerates the discovery of lead compounds for new therapeutics. ekb.egrsc.org

| Scaffold Core | Target Class | Example of Generated Heterocycle |

| Pyrimidine-5-carbonitrile | Kinase Inhibitors (VEGFR-2, EGFR) | Pyrimidine-hydrazone conjugates rsc.org |

| Pyrimidine-5-carbonitrile | Anti-inflammatory (COX-2) | Pyrimidine-sulfonamide hybrids nih.gov |

| Pyrimidine-5-carbonitrile | Anticancer Agents | Pyrimidines with benzo[d]thiazole moieties nih.gov |

This table shows the application of the pyrimidine-5-carbonitrile core in generating libraries for different biological targets.

Role in Exploring Structure-Reactivity Relationships of Pyrimidine Derivatives

The this compound molecule is an excellent model for studying structure-reactivity relationships in pyrimidine chemistry. The electronic properties of the substituents profoundly influence the reactivity of the pyrimidine ring. The electron-withdrawing nature of the two ring nitrogens and the C5-cyano group deactivates the ring towards electrophilic attack but strongly activates the C2, C4, and C6 positions for nucleophilic attack.

The chlorine atom at C2 is particularly susceptible to substitution. Studies focus on how modifying the other positions on the ring affects the rate and selectivity of this substitution. For example, replacing the C4-ethoxy group with other alkoxy groups or electron-donating/withdrawing groups can modulate the reactivity at the C2 position. A key aspect of this exploration is ensuring high reaction preference to avoid the formation of unwanted isomers and by-products, thereby improving product yield and simplifying purification. ekb.eg By carefully controlling reaction conditions such as temperature, solvent, and the base used, chemists can achieve highly selective transformations, providing valuable data on the electronic and steric effects governing pyrimidine reactivity. ekb.eg

Methodologies for Introducing Chemical Diversity through Derivatization

A variety of well-established and novel chemical reactions are employed to modify this compound, introducing chemical diversity. These methodologies primarily target the C2-chloro position and the C5-nitrile group.

Key Derivatization Reactions:

Nucleophilic Aromatic Substitution (SNAr): This is the most common method used to displace the C2-chloride. A wide range of nucleophiles, including primary and secondary amines, thiols, and alkoxides, can be used to forge new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively. This method is fundamental to the synthesis of diverse compound libraries. nih.govrsc.org

Cross-Coupling Reactions: Modern catalytic methods like Suzuki, Stille, or Buchwald-Hartwig couplings can be used to form carbon-carbon or carbon-nitrogen bonds at the C2 position, introducing aryl, heteroaryl, or complex amine fragments.

Modification of the Nitrile Group: The C5-cyano group offers another handle for derivatization. It can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to a primary amine (aminomethyl group). Each of these transformations introduces a new functional group that can be used for subsequent reactions.

| Reaction Type | Target Position | Reagents | Resulting Functional Group |

| Nucleophilic Substitution | C2 | R-NH₂ (Amine) | -NHR (Substituted Amine) |

| Nucleophilic Substitution | C2 | R-SH (Thiol) | -SR (Thioether) |

| Hydrolysis | C5 | H₂O, H⁺/OH⁻ | -COOH (Carboxylic Acid) |

| Reduction | C5 | H₂, Catalyst (e.g., Raney Ni) | -CH₂NH₂ (Aminomethyl) |

This table summarizes key methodologies for the derivatization of the pyrimidine scaffold.

Potential as a Synthetic Intermediate for Advanced Organic Materials Research

Beyond its established role in medicinal chemistry, the pyrimidine-5-carbonitrile scaffold is emerging as a promising intermediate for the synthesis of advanced organic materials. The electron-deficient nature of the pyrimidine ring, combined with the polar cyano group, makes it an excellent electron-acceptor unit for use in materials with interesting photophysical and electronic properties.

Research has shown that donor-acceptor molecules incorporating a pyrimidine-5-carbonitrile acceptor can function as highly efficient emitters in Organic Light-Emitting Diodes (OLEDs). nih.gov These materials often exhibit Thermally Activated Delayed Fluorescence (TADF), a mechanism that allows for near-100% internal quantum efficiency in OLEDs. By pairing the pyrimidine-5-carbonitrile acceptor with various electron-donating moieties (like carbazole), scientists can tune the emission color and charge-transport properties of the resulting material. nih.govrsc.org The structural rigidity and defined electronic properties of the scaffold make it ideal for creating stable, high-performance materials for next-generation displays and lighting, as well as for applications in luminescent chemical sensors. nih.gov

Emerging Research Frontiers and Challenges for 2 Chloro 4 Ethoxypyrimidine 5 Carbonitrile

Development of Sustainable and Atom-Economical Synthetic Routes

Traditional synthetic methods for pyrimidine (B1678525) derivatives often involve multi-step processes with harsh reagents and generate significant chemical waste. Modern research is increasingly focused on developing greener and more efficient synthetic strategies.

Detailed Research Findings:

A significant advancement in the sustainable synthesis of pyrimidine-5-carbonitrile derivatives is the development of one-pot, multicomponent reactions. For instance, a study has demonstrated the synthesis of pyrimidine-5-carbonitriles from substituted benzaldehyde, malononitrile (B47326), and urea (B33335)/thiourea using ammonium (B1175870) chloride as an inexpensive and environmentally benign catalyst under solvent-free conditions kthmcollege.ac.in. This approach offers several advantages, including high yields, short reaction times, and a simple workup procedure.

Another green approach involves the use of reusable solid catalysts. Research has shown that bone char modified with chlorosulfonic acid can act as a robust and eco-friendly solid acid biocatalyst for the synthesis of pyrimidine-5-carbonitrile derivatives. This catalyst can be easily recovered and reused multiple times without a significant loss in its catalytic activity, making the process more sustainable and cost-effective researchgate.net.

The concept of atom economy, which measures the efficiency of a chemical reaction in converting reactants to the desired product, is a key metric in green chemistry libretexts.orgprimescholars.commonash.edujocpr.com. Addition reactions, for example, are considered highly atom-economical as they incorporate all atoms from the reactants into the final product primescholars.com. Future research on 2-Chloro-4-ethoxypyrimidine-5-carbonitrile will likely focus on designing synthetic pathways that maximize atom economy, such as cycloaddition reactions or tandem processes that minimize the formation of byproducts.

| Synthetic Approach | Key Features | Sustainability Advantages | Potential for this compound Synthesis |

| One-pot Multicomponent Reaction | Combines multiple reactants in a single step. | Reduced solvent usage, energy consumption, and waste generation. | A potential route could involve the condensation of a suitable three-carbon precursor with an amidine derivative and a source for the chloro and ethoxy groups in a single pot. |

| Solid Acid Catalysis | Utilizes reusable and easily separable catalysts. | Catalyst recyclability, reduced waste, and milder reaction conditions. | A solid acid catalyst could be employed to facilitate the cyclization step in the synthesis of the pyrimidine ring, followed by functional group modifications. |

| Atom-Economical Reactions | Maximizes the incorporation of reactant atoms into the final product. | Minimal byproduct formation and efficient use of resources. | Designing syntheses based on cycloaddition or tandem reactions could significantly improve the atom economy of the overall process. |

Investigation of Unexplored Reaction Manifolds

The reactivity of this compound is primarily dictated by its three functional groups. While nucleophilic substitution of the chlorine atom is a well-established reaction, there are numerous unexplored reaction manifolds that could lead to novel molecular architectures.

Detailed Research Findings:

The chloro group at the 2-position is highly susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide range of substituents, including amines, alcohols, and thiols. The ethoxy group at the 4-position can also be displaced by strong nucleophiles, although it is generally less reactive than the chloro group. The cyano group at the 5-position can undergo various transformations, such as hydrolysis to a carboxylic acid or reduction to an amine.

A significant area for future exploration is the use of transition metal-catalyzed cross-coupling reactions. Reactions such as Suzuki, Stille, and Buchwald-Hartwig couplings could be employed to form new carbon-carbon and carbon-heteroatom bonds at the 2-position, thereby expanding the chemical space accessible from this scaffold.

Furthermore, the pyrimidine ring itself can participate in cycloaddition reactions, although this is less common. The development of novel catalytic systems could enable [4+2] or [2+2] cycloadditions, leading to the synthesis of complex fused heterocyclic systems.

| Functional Group | Known Reactions | Unexplored Potential |

| 2-Chloro | Nucleophilic Aromatic Substitution (SNAr) | Transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig). |

| 4-Ethoxy | Nucleophilic displacement by strong nucleophiles. | Selective functionalization in the presence of the 2-chloro group; ether cleavage and subsequent derivatization. |

| 5-Cyano | Hydrolysis, reduction, addition of organometallic reagents. | Cycloaddition reactions, conversion to other heterocyclic systems (e.g., tetrazoles). |

| Pyrimidine Ring | Generally stable, can undergo reduction. | Participation in pericyclic reactions, C-H activation at the 6-position. |

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry and automated synthesis are transformative technologies in modern chemical synthesis, offering advantages in terms of safety, efficiency, and scalability.

Detailed Research Findings:

Flow chemistry, where reactions are performed in a continuously flowing stream, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to higher yields, improved selectivity, and safer handling of hazardous reagents nih.gov. The synthesis of 2-chloropyrimidine (B141910), a related compound, has been demonstrated using traditional batch methods that could be adapted to flow processes orgsyn.orggoogle.comresearchgate.netgoogle.com. For instance, a key diazotization reaction in the synthesis of 2-chloropyrimidine is conducted at low temperatures to manage its exothermic nature and the instability of the diazonium intermediate orgsyn.org. A flow chemistry setup would allow for better temperature control and immediate use of the unstable intermediate in the subsequent step, thereby improving safety and yield.

Automated synthesis platforms can integrate reaction execution, workup, and purification, significantly accelerating the drug discovery and development process. These systems can be used to rapidly synthesize libraries of compounds based on the this compound scaffold for biological screening.

| Technology | Advantages | Application to this compound |

| Flow Chemistry | Precise control over reaction parameters, enhanced safety, improved scalability. | Safer handling of potentially hazardous intermediates in the synthesis of the pyrimidine core; improved yields and selectivity in nucleophilic substitution reactions. |

| Automated Synthesis | High-throughput synthesis, rapid library generation, improved reproducibility. | Rapid synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies; optimization of reaction conditions through automated design of experiments. |

Advanced Characterization Techniques for Dynamic Processes

A deeper understanding of the reaction mechanisms and dynamics involved in the synthesis and transformations of this compound is crucial for optimizing existing methods and developing new ones. Advanced characterization techniques can provide valuable insights into these processes.

Detailed Research Findings:

In-situ spectroscopic techniques, such as ReactIR (Fourier-transform infrared spectroscopy) and process NMR (Nuclear Magnetic Resonance), can be used to monitor the progress of a reaction in real-time. This allows for the identification of reaction intermediates, the determination of reaction kinetics, and the optimization of reaction conditions. For example, spectroscopic and computational evaluations have been used to characterize related 2-chloro-pyrimidine derivatives mdpi.com.

Mass spectrometry-based techniques, such as online mass spectrometry, can be coupled with flow reactors to provide real-time analysis of the reaction mixture. This can be particularly useful for identifying and characterizing transient intermediates.

Computational modeling and simulation can be used to study the reaction mechanisms at a molecular level. Density Functional Theory (DFT) calculations, for instance, can provide information on the transition state geometries and activation energies of a reaction, which can be used to predict the feasibility of a proposed reaction pathway.

| Technique | Information Gained | Application to this compound |

| In-situ Spectroscopy (ReactIR, Process NMR) | Real-time monitoring of reactant consumption and product formation; identification of intermediates; kinetic data. | Optimization of reaction conditions for the synthesis and derivatization of the target molecule; elucidation of reaction mechanisms. |

| Online Mass Spectrometry | Real-time analysis of reaction components; identification of transient species. | Detection and characterization of unstable intermediates in complex reaction pathways. |

| Computational Modeling (DFT) | Transition state analysis; reaction energetics; mechanistic insights. | Prediction of reactivity and selectivity; design of new catalysts and reaction conditions. |

Q & A

Q. What are the most reliable synthetic routes for preparing 2-chloro-4-ethoxypyrimidine-5-carbonitrile, and how do reaction conditions influence yield?

Q. What strategies resolve contradictions in crystallographic data for pyrimidinecarbonitrile derivatives?

- Methodological Answer : Discrepancies in bond lengths or angles (e.g., C-Cl vs. C-O distances) may arise from solvent effects or polymorphism. Use high-resolution X-ray diffraction (HR-XRD) with SHELXL refinement to validate structures. For example, intermolecular hydrogen bonding (N–H⋯O/N) can distort geometry, necessitating careful analysis of thermal ellipsoids and residual electron density maps .

- Case Example : A study on 4-amino-pyrimidinecarbonitriles showed that planar deviations >0.05 Å required re-refinement using SHELXPRO to account for twinning or disorder .

Q. How can computational chemistry predict reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and activation energies. Focus on:

Q. What are the challenges in scaling up pyrimidinecarbonitrile syntheses, and how can they be mitigated?

- Methodological Answer : Key issues include:

- Exothermicity : Use controlled addition of reagents (e.g., ethoxide via dropping funnel) and cooling.

- Byproduct formation : Monitor via HPLC or GC-MS; optimize workup (e.g., acid-base extraction to remove unreacted precursors).

- Purification : Column chromatography with silica gel (hexane:EtOAc 4:1) or recrystallization (EtOH/H₂O) improves purity .

Q. How do substituents on the pyrimidine ring influence biological activity, and what structural analogs are worth exploring?

- Methodological Answer : Replace the ethoxy group with bulkier alkoxy (e.g., isopropoxy) or electron-withdrawing groups (e.g., CF₃) to modulate lipophilicity and binding affinity. For example, 4-(2-methylpropyl) analogs showed enhanced cytotoxicity in vitro, likely due to improved membrane permeability .

Data Contradiction Analysis

Q. Why do elemental analysis results for pyrimidinecarbonitriles often show lower carbon content than theoretical values?

- Methodological Answer : Discrepancies (>1% deviation) may stem from:

- Hydrate formation : Crystallization solvents (e.g., H₂O or EtOH) trapped in the lattice.

- Incomplete combustion : Use dynamic flash combustion with helium carrier gas for accurate CHNS analysis.

For example, 4-amino-6-(4-chlorophenyl)pyrimidinecarbonitrile showed 66.22% C (theoretical 67.12%) due to residual DMSO .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.